N-Methoxy-N-methyloxane-3-carboxamide: Physicochemical Profiling and Synthetic Workflows
N-Methoxy-N-methyloxane-3-carboxamide: Physicochemical Profiling and Synthetic Workflows
Abstract In modern drug discovery and organic synthesis, the tetrahydropyran (oxane) scaffold is a privileged structure due to its favorable pharmacokinetic properties and structural rigidity. When functionalized as a Weinreb amide—specifically N-methoxy-N-methyloxane-3-carboxamide —this building block becomes an exceptionally versatile intermediate. This whitepaper provides an in-depth technical analysis of its physical and chemical properties, mechanistic behavior, and validated experimental workflows for researchers and drug development professionals.
Structural and Physicochemical Profiling
N-methoxy-N-methyloxane-3-carboxamide (Molecular Formula: C₉H₁₇NO₃) consists of an oxane ring substituted at the C3 position with an N-methoxy-N-methylcarboxamide group. The C3 position is a stereocenter, and the compound is typically utilized either as a racemate or as an enantiomerically pure building block depending on the target pharmaceutical.
Understanding its physical properties is critical for predicting its behavior during purification, phase separation, and downstream reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Implication for Synthesis & Handling |
| Molecular Weight | 187.24 g/mol | Low molecular weight ensures minimal mass penalty when incorporated into larger active pharmaceutical ingredients (APIs). |
| Physical State (25 °C) | Colorless to pale yellow liquid | Requires handling via syringe or mass-based pipetting; ideal for continuous flow chemistry. |
| Boiling Point | ~ 110–115 °C (at 2 mmHg) | High boiling point at atmospheric pressure necessitates high-vacuum distillation for thermal purification. |
| Density | ~ 1.08 g/cm³ | Marginally denser than water. During aqueous extraction with solvents like ethyl acetate (d = 0.90 g/cm³), the organic layer will remain on top. |
| LogP (Predicted) | 0.52 | Excellent hydrophilic-lipophilic balance, contributing to the favorable ADME profiles of its downstream derivatives. |
| H-Bonding Profile | 0 Donors / 4 Acceptors | Readily coordinates with Lewis acids and metal cations, a fundamental feature of its chemical reactivity. |
Data extrapolated from standard oxane and Weinreb amide structural profiles [1].
Mechanistic Principles: The Weinreb Amide Effect
The defining chemical property of N-methoxy-N-methyloxane-3-carboxamide is its ability to undergo chemoselective nucleophilic acyl substitution without over-addition. When treated with organometallic reagents (such as Grignard or organolithium reagents), standard esters and amides often yield tertiary alcohols due to the rapid collapse of the tetrahedral intermediate and subsequent secondary nucleophilic attack.
The Weinreb amide circumvents this via the formation of a highly stable, five-membered cyclic metal chelate [2].
Mechanistic pathway illustrating the stable chelate formation preventing over-addition.
Causality of Chelation: The methoxy oxygen and the carbonyl oxygen simultaneously coordinate the incoming metal cation (e.g., Mg²⁺ or Li⁺). This rigid, stable intermediate locks the molecule in a tetrahedral state, preventing the expulsion of the N-methoxy-N-methylamino leaving group. The ketone is only liberated upon the introduction of an aqueous acidic quench, which destroys the chelate and hydrolyzes the intermediate.
Standardized Experimental Workflows
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure high yield and purity.
Workflow for synthesis and downstream functionalization of the Weinreb amide.
Synthesis of N-methoxy-N-methyloxane-3-carboxamide
This protocol utilizes carbodiimide coupling to convert oxane-3-carboxylic acid into the target Weinreb amide [3].
Reagents:
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Oxane-3-carboxylic acid (1.0 equiv)
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N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
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EDCI·HCl (1.5 equiv)
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HOBt (1.2 equiv)
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N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
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Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
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Activation: Dissolve oxane-3-carboxylic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar). Add EDCI·HCl and HOBt.
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Causality: EDCI is chosen over DCC because its urea byproduct is water-soluble, simplifying downstream purification. HOBt forms a highly reactive ester intermediate, accelerating the reaction and preventing the racemization of the C3 stereocenter.
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Amine Neutralization: In a separate vial, suspend N,O-dimethylhydroxylamine hydrochloride in DCM and add DIPEA.
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Causality: The hydrochloride salt is unreactive; DIPEA liberates the free base nucleophile in situ.
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Coupling: Transfer the free amine solution to the activated acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
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Self-Validation Check: Monitor via TLC (typically 50% EtOAc/Hexanes). The starting acid will remain at the baseline (staining with bromocresol green), while the product will elute with an R_f of ~0.4 (UV inactive, requires KMnO₄ stain).
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Workup: Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Chemoselective Ketone Synthesis via Grignard Addition
This protocol details the conversion of the Weinreb amide to 1-(oxane-3-yl)ethan-1-one.
Reagents:
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N-methoxy-N-methyloxane-3-carboxamide (1.0 equiv)
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Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O) (1.5 equiv)
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Anhydrous Tetrahydrofuran (THF) (0.1 M)
Step-by-Step Methodology:
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Preparation: Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C using an ice bath.
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Causality: THF acts as a Lewis base, coordinating and stabilizing the Grignard reagent. The 0 °C temperature controls the exothermic addition and prevents unwanted side reactions.
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Addition: Add MeMgBr dropwise over 15 minutes. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.
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Quench: Cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise.
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Causality: NH₄Cl is a weak acid. It provides the protons necessary to break the stable magnesium chelate and liberate the ketone without being acidic enough to cause acid-catalyzed aldol condensation of the newly formed product.
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Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.
Analytical Characterization Standards
To ensure the integrity of the synthesized N-methoxy-N-methyloxane-3-carboxamide, the following analytical signatures must be verified:
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¹H NMR (400 MHz, CDCl₃): The hallmark of this structure is the presence of two distinct singlets integrating to 3 protons each: one at ~3.70 ppm (corresponding to the -OCH₃ group) and one at ~3.20 ppm (corresponding to the -NCH₃ group). The oxane ring protons will appear as complex multiplets between 1.40 and 4.00 ppm, with the C3 methine proton typically shifted downfield (~2.80 ppm) due to the adjacent carbonyl.
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¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon will appear prominently at ~175 ppm . The methoxy and methyl carbons typically resonate at ~61 ppm and ~32 ppm, respectively.
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Infrared Spectroscopy (IR): A strong, sharp absorption band at 1650–1670 cm⁻¹ is characteristic of the Weinreb amide C=O stretch, which is slightly lower than a standard ester due to the nitrogen's lone pair delocalization.
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Mass Spectrometry (ESI-MS): Positive ion mode will yield a clear [M+H]⁺ peak at m/z 188.1 .
